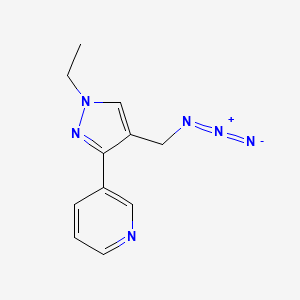

3-(4-(azidométhyl)-1-éthyl-1H-pyrazol-3-yl)pyridine

Vue d'ensemble

Description

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (3-AEP) is an organic compound with a wide range of applications in synthetic chemistry and biological research. 3-AEP is a versatile molecule that can be used as a building block for the synthesis of a variety of compounds, including drugs, polymers, and bioconjugates. The compound has also been studied for its potential use in therapeutic applications, such as cancer treatment.

Applications De Recherche Scientifique

Applications biomédicales

Le squelette de pyrazolo[3,4-b]pyridine, auquel appartient le composé en question, a été largement étudié pour ses applications biomédicales. Ces composés ont montré des promesses dans le développement de nouveaux agents thérapeutiques en raison de leur similitude structurale avec les bases puriques comme l'adénine et la guanine . Ils ont été explorés pour leur potentiel dans le traitement de diverses maladies, notamment le cancer, où ils peuvent agir comme des inhibiteurs de kinases ou moduler d'autres cibles biologiques clés.

Études antibactériennes

Des hybrides moléculaires de pyrazolo[3,4-b]pyridine ont été conçus et synthétisés en se concentrant sur la lutte contre la résistance aux antimicrobiens. Ces composés ont été testés in vitro pour leur efficacité contre des souches bactériennes telles que Staphylococcus aureus et Klebsiella pneumoniae. Certains dérivés ont montré un fort potentiel en tant qu'agents antibactériens, ce qui indique l'importance de cette classe de composés dans le développement de nouveaux antibiotiques .

Applications catalytiques

Le groupe azidométhyle dans le composé peut être utilisé dans des réactions de chimie « clic », qui sont largement utilisées dans la synthèse de molécules complexes. Cela a des implications en catalyse, où ces composés peuvent être utilisés pour créer de nouveaux catalyseurs ou modifier des catalyseurs existants afin d'améliorer leur efficacité ou leur spécificité .

Synthèse de composés hétérocycliques

Les pyrazolo[3,4-b]pyridines sont des intermédiaires clés dans la synthèse de divers composés hétérocycliques. Leur structure unique permet l'introduction de divers substituants, permettant la création d'une large gamme de molécules ayant des applications pharmaceutiques potentielles .

Mécanisme D'action

Target of Action

Many pyridine and pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound.

Mode of Action

The mode of action of such compounds can vary widely. Some might inhibit or activate their target, while others might bind to a target and modulate its activity . The azide group in the compound could potentially undergo a reaction called a “click reaction” to form a covalent bond with a target molecule.

Biochemical Pathways

Pyridine and pyrazole derivatives can be involved in a variety of biochemical pathways. For example, some are involved in signal transduction pathways, while others might affect metabolic pathways .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyridine and pyrazole derivatives can vary widely depending on their specific structure .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a compound might be enhanced or inhibited by the presence of certain ions or other compounds .

Analyse Biochimique

Biochemical Properties

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction between 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine and TRKs involves binding to the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules .

Cellular Effects

The effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . Additionally, 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as TRKs, inhibiting their kinase activity and subsequent downstream signaling . Additionally, it can modulate enzyme activity by either inhibiting or activating specific targets, leading to changes in gene expression and cellular function . The binding interactions of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine with its targets are critical for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can change over time. This compound exhibits good stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have shown that prolonged exposure to 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can lead to sustained inhibition of target enzymes and pathways, resulting in long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is both effective and safe .

Metabolic Pathways

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . Understanding the metabolic pathways of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is crucial for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOKORAIKGFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

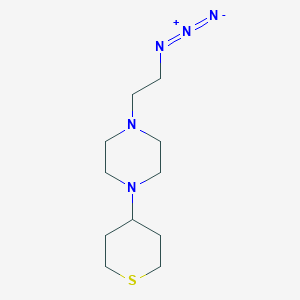

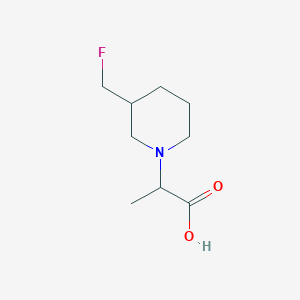

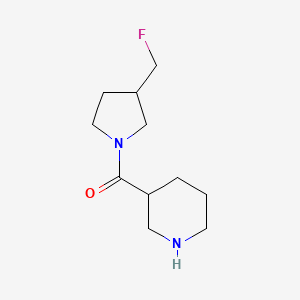

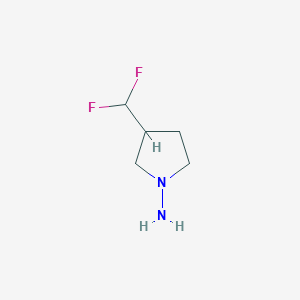

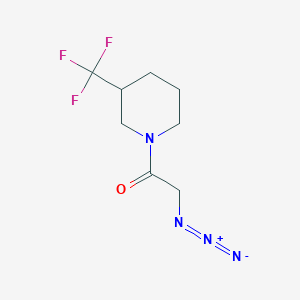

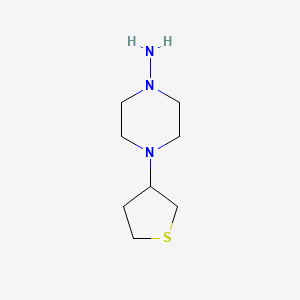

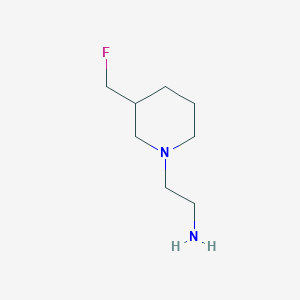

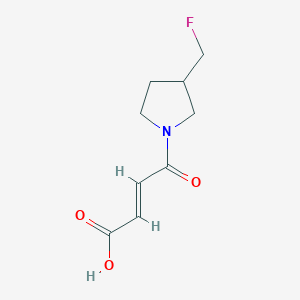

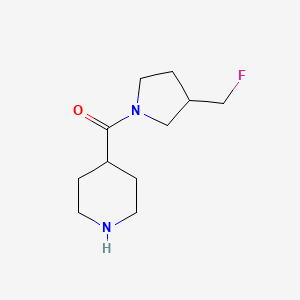

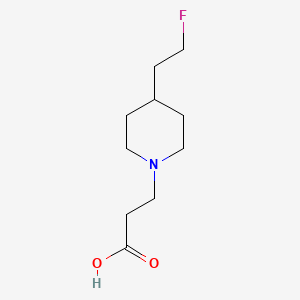

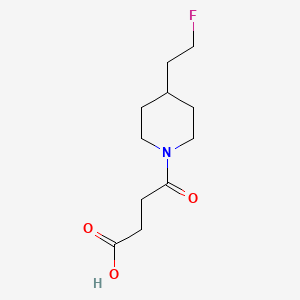

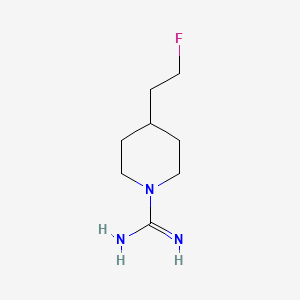

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.